molecular formula C19H16Cl2N2OS2 B2746164 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 919751-27-2

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B2746164
CAS No.: 919751-27-2
M. Wt: 423.37
InChI Key: NUKFJSIFYSANBO-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide (CAS Number: 919751-27-2) is a synthetic organic compound with a molecular formula of C 19 H 16 Cl 2 N 2 OS 2 and a molecular weight of 423.4 g/mol . This acetamide derivative is built around a central thiazole ring, which is substituted at the 4-position with a 2,4-dichlorophenyl group and at the 2-position with the acetamide functionality. While specific biological data for this compound is not available in the current literature, its structure provides strong clues for its research value. The compound incorporates a thiazole moiety , a privileged scaffold in medicinal chemistry known to be associated with a wide spectrum of biological activities, including antibacterial and anticancer properties . Furthermore, the presence of the dichlorophenyl group and the ethylthio phenylacetamide chain suggests potential for investigating its interactions with various biological targets. Researchers may find this compound valuable as a building block for synthesizing new chemical libraries or as a lead compound for developing novel bioactive molecules in areas such as antibacterial and anticancer agent discovery . Warning: This product is provided exclusively for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for determining the suitability and safety of this product for its intended use.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2OS2/c1-2-25-14-6-3-12(4-7-14)9-18(24)23-19-22-17(11-26-19)15-8-5-13(20)10-16(15)21/h3-8,10-11H,2,9H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKFJSIFYSANBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a thiazole-derived compound that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their therapeutic potential, including anticancer, antimicrobial, and anticonvulsant properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H16Cl2N2OSC_{18}H_{16}Cl_2N_2OS. Its structure features a thiazole ring, which is pivotal for its biological activity. The presence of the 2,4-dichlorophenyl and ethylthio groups enhances its pharmacological profile.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar thiazole compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .

Key Findings:

  • Cytotoxicity: Compounds with thiazole moieties demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
  • Mechanism of Action: The anticancer effect is often linked to the ability of these compounds to activate apoptotic pathways in tumor cells .

2. Antimicrobial Activity

Thiazole compounds have also been evaluated for their antimicrobial efficacy against various pathogens. For example, certain derivatives have shown activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .

Key Findings:

  • Antifungal Activity: Compounds demonstrated MIC values as low as 1.23 μg/mL against C. parapsilosis.
  • Structure-Activity Relationship (SAR): The presence of electronegative substituents on the phenyl moiety significantly enhances antifungal activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring: Essential for anticancer and antimicrobial activities.
  • Substituents: Electron-withdrawing groups (like Cl) on the phenyl rings improve potency against cancer and fungal cells .

Data Summary

Activity TypeModel/PathogenIC50/MIC ValueReference
AnticancerA549 Cell Line< 10 µM
AnticancerC6 Cell Line< 10 µM
AntifungalCandida parapsilosis1.23 μg/mL
AntifungalCandida albicansComparable to ketoconazole

Case Studies

Several studies have focused on synthesizing and testing derivatives of thiazole compounds with varying substituents:

  • Synthesis of Thiazole Derivatives: A series of thiazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines, revealing promising results in inducing apoptosis .
  • Antifungal Testing: New thiazole imine derivatives were evaluated for antifungal properties, with some demonstrating MIC values that suggest potential as therapeutic agents against resistant strains .

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that compounds containing thiazole moieties exhibit significant anticonvulsant properties. For instance, studies indicate that derivatives similar to N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide show effective seizure protection in animal models. The structure-activity relationship (SAR) analysis suggests that para-halogen-substituted phenyl groups enhance anticonvulsant efficacy .

Antimicrobial Properties

Thiazole derivatives have been reported to possess notable antibacterial and antifungal activities. In particular, certain thiazole-linked compounds have shown effectiveness against various bacterial strains comparable to established antibiotics like norfloxacin. The presence of electron-withdrawing groups on the phenyl rings appears to be crucial for this antimicrobial activity .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory applications. Thiazole-based compounds have been explored for their ability to modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, attributed to the unique electronic properties imparted by the thiazole ring .

Case Study 1: Anticonvulsant Efficacy

A study evaluating the anticonvulsant properties of thiazole derivatives found that this compound exhibited a median effective dose significantly lower than standard treatments like ethosuximide, indicating its potential as a more effective alternative for seizure management .

Case Study 2: Antimicrobial Activity

In a comparative analysis of various thiazole derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated substantial antimicrobial activity, surpassing that of traditional antibiotics in some cases. This highlights its potential utility in treating resistant bacterial infections .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares a core thiazole-acetamide scaffold with several analogs in the evidence. Key structural variations among these compounds include:

  • Substituents on the thiazole ring : The 2,4-dichlorophenyl group in the target compound contrasts with substituents such as p-tolyl (, compounds 13–15), 4-methoxyphenyl (, compound 16), and coumarin-linked groups (, compound 13).
  • Acetamide modifications: The ethylthio group in the target compound differs from piperazine derivatives (, compounds 13–18), sulfonamide-linked benzothiazoles (, compound 11), and quinoxaline-thioacetamides ().

Table 1: Comparison of Key Structural Features

Compound Name/ID Thiazole Substituent Acetamide Substituent Notable Functional Groups
Target Compound 2,4-Dichlorophenyl 4-(Ethylthio)phenyl –Cl, –S–CH2CH3
, Compound 14 p-Tolyl 4-(4-Chlorophenyl)piperazin-1-yl –Cl, piperazine
, Compound 13 Coumarin-3-yl 2,4-Dichlorophenylamino –Cl, coumarin
, Compound 107m 3-Chlorophenyl 3,4-Dimethylphenoxy –Cl, methylphenoxy
, Compound 10 Benzothiazole-2-yl Benzimidazole-2-ylthio Benzothiazole, thioether

Q & A

Q. What synthetic methodologies are reported for preparing N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide?

The compound can be synthesized via multi-step reactions involving:

  • Thiazole ring formation : Reacting 2-amino-4-(2,4-dichlorophenyl)thiazole with chloroacetyl derivatives under reflux conditions (e.g., using acetonitrile and anhydrous AlCl₃ as a catalyst) .
  • Acetamide coupling : Introducing the 4-(ethylthio)phenyl group via nucleophilic substitution or condensation, often catalyzed by triethylamine in solvents like acetone or ethanol. Reaction progress is monitored by TLC, followed by recrystallization in ethanol for purification .
  • Key intermediates : Thiourea and substituted acetamides are critical precursors, with potassium carbonate facilitating thioether bond formation .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

  • Spectroscopy :
    • ¹H/¹³C-NMR : Identifies proton environments (e.g., thiazole NH at δ 11.86 ppm, aromatic protons at δ 6.67–8.67 ppm) .
    • IR : Confirms functional groups (e.g., C=O stretch at ~1714 cm⁻¹, C-S bonds at ~753 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+1]+ at m/z 416.15) validate molecular weight .
  • Elemental analysis : Ensures purity (e.g., C=66.48%, N=16.85%) .

Q. How is the compound screened for initial biological activity?

  • Enzyme inhibition assays : Test against kinases (e.g., Aurora-A/B/C) using fluorescence-based or radiometric methods to determine IC₅₀ values .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines via MTT or ATP-luminescence assays. Positive controls (e.g., staurosporine) and dose-response curves (0.1–100 µM) are critical .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Substituent effects : Replace the ethylthio group with sulfonyl or methylsulfinyl moieties to enhance solubility or target affinity. Evidence shows that sulfonyl groups improve kinase inhibition potency (e.g., IC₅₀ < 0.2 µM for Aurora kinases) .
  • Thiazole modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position of the phenyl ring to stabilize π-π stacking with kinase active sites .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities affecting activity .
  • Assay standardization : Control variables like enzyme source (e.g., recombinant vs. native), ATP concentration, and incubation time .

Q. What strategies improve the compound’s physicochemical properties for in vivo studies?

  • Solubility enhancement : Co-solvents (e.g., DMSO:PBS mixtures) or prodrug approaches (e.g., esterification of the acetamide) .
  • Stability profiling : Conduct accelerated degradation studies under varying pH (1–10) and temperatures (25–40°C) to identify labile bonds (e.g., ethylthio oxidation) .

Q. How can advanced structural analysis inform mechanism of action?

  • X-ray crystallography : Resolve binding modes in kinase complexes (e.g., Aurora-A’s ATP-binding pocket) to identify key interactions (e.g., hydrogen bonds with Glu211) .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinity changes upon substituent modification .

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Catalyst efficiency : Replace AlCl₃ with recyclable catalysts (e.g., zeolites) to reduce waste .
  • Purification bottlenecks : Optimize column chromatography or switch to recrystallization in mixed solvents (e.g., ethanol:water) .

Q. How to profile and quantify synthetic impurities?

  • HPLC-MS : Detect byproducts (e.g., dechlorinated analogs) using C18 columns and gradient elution .
  • Reference standards : Compare retention times and fragmentation patterns with certified impurities (e.g., N-oxide derivatives) .

Q. How to evaluate multi-target effects in complex biological systems?

  • Kinase profiling panels : Screen against 100+ kinases (e.g., DiscoverX KinomeScan) to assess selectivity .
  • Transcriptomics : RNA-seq analysis of treated cells identifies off-target pathways (e.g., MAPK/ERK) .

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